molecular formula C24H17ClN4O2 B11567962 5-chloro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide

5-chloro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide

Cat. No.: B11567962
M. Wt: 428.9 g/mol
InChI Key: UFMXZWMHXUICQJ-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide is an organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by its complex structure, which includes a naphthalene ring, a benzotriazole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide typically involves multiple steps:

    Formation of the Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Naphthalene Carboxamide: The final step involves the coupling of the benzotriazole derivative with a naphthalene carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzotriazole or naphthalene rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-chloro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of materials with specific chemical properties, such as UV absorbers or stabilizers.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions or proteins, affecting their function. The compound may also interact with enzymes, inhibiting their activity and altering biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-hydroxy-N′-(2-hydroxy-4-methoxyphenyl)benzamide
  • 5-chloro-2,4-dihydroxyphenyl-N-ethyl-4-(4-methoxyphenyl)isoxazole

Uniqueness

5-chloro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it valuable for various scientific applications.

Properties

Molecular Formula

C24H17ClN4O2

Molecular Weight

428.9 g/mol

IUPAC Name

5-chloro-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C24H17ClN4O2/c1-31-17-11-9-16(10-12-17)29-27-22-13-8-15(14-23(22)28-29)26-24(30)20-6-2-5-19-18(20)4-3-7-21(19)25/h2-14H,1H3,(H,26,30)

InChI Key

UFMXZWMHXUICQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC5=C4C=CC=C5Cl

Origin of Product

United States

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